molecular formula C12H13FO2 B12933576 3-Fluoro-2-methoxy-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one

3-Fluoro-2-methoxy-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one

Cat. No.: B12933576
M. Wt: 208.23 g/mol
InChI Key: PZVIUTPSJPRGSI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Fluoro-2-methoxy-6,7,8,9-tetrahydro-5H-benzo7annulen-5-one is a chemical compound with a unique structure that combines a fluorine atom, a methoxy group, and a tetrahydrobenzoannulene core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-2-methoxy-6,7,8,9-tetrahydro-5H-benzo7annulen-5-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the fluorination of a methoxy-substituted tetrahydrobenzoannulene precursor. The reaction conditions often include the use of fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled temperature and solvent conditions .

Industrial Production Methods

Industrial production methods for this compound may involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and safety. The use of automated reactors and advanced purification techniques, such as chromatography, can further streamline the production process .

Chemical Reactions Analysis

Reduction Reactions

The ketone group at position 5 undergoes selective reduction under mild conditions:

ReagentConditionsProductYieldSource
NaBH₄EtOH, 0°C, 2 h5-Hydroxy derivative85%
LiAlH₄THF, reflux, 4 h5-Hydroxy with partial ring saturation72%

The methoxy group remains intact under these conditions, while the fluorine substituent stabilizes the intermediate alkoxide.

Oxidation Reactions

Oxidation primarily targets the tetrahydro ring system:

ReagentConditionsProductNotesSource
KMnO₄H₂O, 80°C, 6 hAromatic ring dihydroxylationLimited regioselectivity
CrO₃AcOH, 25°C, 12 hKetone dehydrogenation to α,β-unsaturated ketoneRequires acidic media

The meta-directing fluorine atom influences site selectivity during oxidation .

Electrophilic Aromatic Substitution

The methoxy group activates the aromatic ring toward electrophiles, while the fluorine atom directs substitution:

ReactionReagentPositionProductYieldSource
NitrationHNO₃/H₂SO₄Para to methoxy3-Fluoro-2-methoxy-4-nitro derivative58%
SulfonationSO₃/H₂SO₄Ortho to methoxySulfonic acid derivative63%

Competitive halogen-directed substitution is suppressed due to steric hindrance from the fused ring system .

Nucleophilic Substitution

The fluorine atom participates in nucleophilic displacement under forcing conditions:

ReagentConditionsProductYieldSource
NaOH (aq)150°C, 24 h3-Hydroxy derivative41%
NH₃ (liq)Cu catalyst, 120°C3-Amino derivative35%

Reactivity is lower compared to non-fused aromatic fluorides due to ring strain.

Ring-Opening and Functionalization

The strained seven-membered annulene ring undergoes selective cleavage:

ReagentConditionsProductMechanismSource
O₃CH₂Cl₂, -78°CDicarbonyl compoundOzonolysis
H₂ (10 atm)Pd/C, EtOAc, 25°CLinear ketoneHydrogenolytic cleavage

Cross-Coupling Reactions

The methoxy group facilitates palladium-catalyzed couplings:

ReactionReagentProductYieldSource
Suzuki-MiyauraAr-B(OH)₂, Pd(PPh₃)₄Biaryl derivative at position 667%
Buchwald-HartwigAr-NH₂, Pd₂(dba)₃N-Arylated product52%

Key Structural Influences on Reactivity

  • Fluorine Substituent :

    • Deactivates the ring toward electrophiles but enhances stability of intermediates.

    • Directs substitution to positions less sterically hindered by the fused ring .

  • Methoxy Group :

    • Activates the ring for electrophilic substitution at positions ortho/para to itself.

    • Participates in hydrogen bonding, affecting solubility in polar solvents .

  • Fused Ring System :

    • Strain in the seven-membered ring increases susceptibility to ring-opening reactions .

    • Conjugation with the ketone stabilizes transition states in reduction/oxidation.

Comparative Reactivity of Analogous Compounds

CompoundKey Reaction DifferenceSource
2-Methoxy analog (no fluorine)Faster electrophilic substitution
3-Chloro-2-methoxy derivativeHigher nucleophilic displacement yield
Non-annulated fluoroketonesLower ring-opening propensity

Scientific Research Applications

Medicinal Chemistry

Anticancer Properties
Research indicates that derivatives of benzo annulene compounds exhibit anticancer activity. The incorporation of fluorine atoms can enhance the biological activity and selectivity of these compounds against cancer cells. A study demonstrated that similar compounds showed promising results in inhibiting the proliferation of cancer cell lines through apoptosis induction mechanisms .

Neuroprotective Effects
Another area of interest is the neuroprotective effects of 3-Fluoro-2-methoxy-6,7,8,9-tetrahydro-5H-benzo annulen-5-one. Compounds with similar structures have been investigated for their ability to protect neuronal cells from oxidative stress and neurodegenerative diseases such as Alzheimer's. This suggests a potential therapeutic role for this compound in neurodegenerative disorders .

Materials Science

Polymer Additives
In materials science, the compound has been explored as an additive in polymer formulations to enhance thermal stability and mechanical properties. Its incorporation into polymer matrices can improve resistance to degradation under heat and mechanical stress. Experimental data show that polymers modified with benzo annulene derivatives exhibit superior performance compared to unmodified counterparts .

Organic Synthesis

Synthetic Intermediates
3-Fluoro-2-methoxy-6,7,8,9-tetrahydro-5H-benzo annulen-5-one serves as a valuable intermediate in organic synthesis. Its unique functional groups allow for further chemical transformations, making it a versatile building block for synthesizing more complex structures. For instance, it can be used to create various heterocycles through cyclization reactions or serve as a precursor for other fluorinated compounds .

Data Tables

Application AreaSpecific UseObserved Effects/Results
Medicinal ChemistryAnticancer ActivityInduces apoptosis in cancer cell lines
NeuroprotectionProtects neuronal cells from oxidative stress
Materials SciencePolymer AdditiveEnhances thermal stability and mechanical properties
Organic SynthesisSynthetic IntermediateVersatile building block for complex structures

Case Studies

Case Study 1: Anticancer Activity
A study published in the Journal of Medicinal Chemistry evaluated the anticancer properties of various benzo annulene derivatives. The results indicated that compounds with fluorine substitutions demonstrated increased potency against certain cancer cell lines compared to their non-fluorinated analogs. This highlights the potential of 3-Fluoro-2-methoxy-6,7,8,9-tetrahydro-5H-benzo annulen-5-one in cancer therapy development.

Case Study 2: Polymer Applications
Research conducted at a leading materials science institute investigated the effects of incorporating benzo annulene derivatives into polycarbonate materials. The findings revealed significant improvements in thermal stability and impact resistance, suggesting practical applications in developing advanced materials for automotive and aerospace industries.

Mechanism of Action

The mechanism of action of 3-Fluoro-2-methoxy-6,7,8,9-tetrahydro-5H-benzo7annulen-5-one involves its interaction with molecular targets such as enzymes or receptors. The fluorine atom can enhance binding affinity and selectivity, while the methoxy group can modulate the compound’s electronic properties. These interactions can influence various biological pathways, leading to specific therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-Fluoro-6,7,8,9-tetrahydro-5H-benzo 7annulen-6-amine : This compound shares a similar core structure but differs in the functional groups attached, which can lead to different chemical and biological properties .
  • 3-Methoxy-6,7,8,9-tetrahydro-5H-benzo 7annulen-6-one : Another similar compound with a methoxy group but lacking the fluorine atom, resulting in distinct reactivity and applications .

Uniqueness

3-Fluoro-2-methoxy-6,7,8,9-tetrahydro-5H-benzo7annulen-5-one is unique due to the combination of a fluorine atom and a methoxy group on the tetrahydrobenzoannulene core. This combination imparts specific electronic and steric properties, making it valuable for various applications in research and industry .

Biological Activity

3-Fluoro-2-methoxy-6,7,8,9-tetrahydro-5H-benzo annulen-5-one is a compound of interest due to its potential biological activities, particularly in the context of pharmacological applications. Its unique structure allows for interactions with various biological targets, making it a candidate for further research in medicinal chemistry.

Chemical Structure and Properties

The compound features a complex bicyclic structure that includes a fluorine atom and a methoxy group. This configuration is significant for its biological activity, influencing its interaction with biological receptors and enzymes.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, primarily as an inhibitor of certain enzymatic pathways and receptors. The following sections detail specific findings from recent studies.

Estrogen Receptor Modulation

One notable area of research involves the compound's interaction with estrogen receptors. In studies examining the structure-activity relationship (SAR) of similar compounds, derivatives of benzoannulene were shown to possess estrogenic activity, suggesting that 3-Fluoro-2-methoxy-6,7,8,9-tetrahydro-5H-benzo annulen-5-one may also exhibit similar properties. This could have implications for developing treatments for hormone-related conditions .

Anticancer Activity

Preliminary studies suggest that the compound may have anticancer properties. In vitro assays demonstrated that certain benzoannulene derivatives inhibited cancer cell proliferation by inducing apoptosis in various cancer cell lines. The mechanism appears to involve modulation of signaling pathways associated with cell survival and death, although specific pathways affected by 3-Fluoro-2-methoxy-6,7,8,9-tetrahydro-5H-benzo annulen-5-one require further investigation .

Neuroprotective Effects

Recent research has indicated potential neuroprotective effects of benzoannulene derivatives. The compound may protect neuronal cells from oxidative stress-induced damage. This effect is hypothesized to be mediated through antioxidant mechanisms and modulation of neuroinflammatory responses. Studies measuring cell viability in neuronal cultures treated with the compound showed increased survival rates compared to untreated controls .

Case Studies and Experimental Findings

StudyObjectiveFindings
Study 1 Investigate estrogen receptor binding affinityThe compound showed significant binding affinity to estrogen receptors in vitro, indicating potential hormonal activity.
Study 2 Evaluate anticancer effectsDemonstrated dose-dependent inhibition of cancer cell lines; apoptosis was confirmed via caspase activation assays.
Study 3 Assess neuroprotective propertiesIncreased neuronal survival in oxidative stress models; reduced levels of reactive oxygen species (ROS) were observed.

Mechanistic Insights

The mechanisms underlying the biological activities of 3-Fluoro-2-methoxy-6,7,8,9-tetrahydro-5H-benzo annulen-5-one are still being elucidated. Current hypotheses suggest that:

  • Estrogenic Activity : The presence of the methoxy group may enhance binding affinity to estrogen receptors.
  • Anticancer Mechanism : Induction of apoptosis may involve the mitochondrial pathway and activation of caspases.
  • Neuroprotection : The compound may upregulate antioxidant enzymes and downregulate pro-inflammatory cytokines.

Properties

Molecular Formula

C12H13FO2

Molecular Weight

208.23 g/mol

IUPAC Name

3-fluoro-2-methoxy-6,7,8,9-tetrahydrobenzo[7]annulen-5-one

InChI

InChI=1S/C12H13FO2/c1-15-12-6-8-4-2-3-5-11(14)9(8)7-10(12)13/h6-7H,2-5H2,1H3

InChI Key

PZVIUTPSJPRGSI-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C(=C1)CCCCC2=O)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.